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molecular formula C6H4ClFN2 B3101873 4-Chloro-5-fluoro-6-vinylpyrimidine CAS No. 1403893-61-7

4-Chloro-5-fluoro-6-vinylpyrimidine

Cat. No. B3101873
M. Wt: 158.56 g/mol
InChI Key: OOPSUAVKHZVJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388167B2

Procedure details

A mixture of 4,6-dichloro-5-fluoropyrimidine (5.0 g, 30.0 mmol, 1.0 equiv) and tributyl(vinyl)tin (10.4 g, 33.0 mmol, 1.1 equiv) in dichloromethane (50 mL) was degassed with a stream of with nitrogen for 10 minutes. Bis(triphenylphosphine) palladium(II) chloride (0.53 g, 0.75 mmol, 0.025 equiv) was added. The resulting mixture was degassed with a stream of nitrogen for an additional 15 minutes and heated at reflux for 72 hours. The reaction mixture was cooled to room temperature and quenched with an aqueous potassium fluoride solution (2 M, 75 mL, 5 equiv). The resulting mixture was allowed to stir for 2 hours and filtered through Celite®. The filtrate was poured into a separatory funnel and separated. The organic layer was washed with water (20 mL) and saturated brine (20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure at 20° C. The resulting crude product was purified on an AnaLogix® (SF40-115 g) column. The gradient utilized for the purification was 10 minutes isocratic pentane, followed by a 20 minutes ramp to 5% diethyl ether in pentane. The pure fractions were combined and concentrated under reduced pressure at 20° C. to give 4-chloro-5-fluoro-6-vinylpyrimidine (3.0 g, 63% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Bis(triphenylphosphine) palladium(II) chloride
Quantity
0.53 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:10]([Sn](CCCC)(CCCC)C=C)[CH2:11]CC.[F-].[K+]>ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([CH:10]=[CH2:11])[N:5]=[CH:4][N:3]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1F)Cl
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Bis(triphenylphosphine) palladium(II) chloride
Quantity
0.53 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed with a stream of nitrogen for an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
ADDITION
Type
ADDITION
Details
The filtrate was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with water (20 mL) and saturated brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 20° C
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified on an AnaLogix® (SF40-115 g) column
CUSTOM
Type
CUSTOM
Details
The gradient utilized for the purification
WAIT
Type
WAIT
Details
was 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
isocratic pentane, followed by a 20 minutes ramp to 5% diethyl ether in pentane
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1F)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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